molecular formula C8H6BrF2N3 B13979923 7-Bromo-3-(difluoromethyl)-8-methyl-[1,2,4]triazolo[4,3-A]pyridine

7-Bromo-3-(difluoromethyl)-8-methyl-[1,2,4]triazolo[4,3-A]pyridine

Cat. No.: B13979923
M. Wt: 262.05 g/mol
InChI Key: AKHZKNPAEJXMPB-UHFFFAOYSA-N
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Description

7-Bromo-3-(difluoromethyl)-8-methyl-[1,2,4]triazolo[4,3-A]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-3-(difluoromethyl)-8-methyl-[1,2,4]triazolo[4,3-A]pyridine typically involves the oxidative cyclization of N-(2-pyridyl)amidines. Common oxidizers used in this process include sodium hypochlorite (NaOCl), lead tetraacetate (Pb(OAc)4), and manganese dioxide (MnO2). More environmentally friendly oxidizers such as phenyliodine bis(trifluoroacetate) (PIFA) and iodine/potassium iodide (I2/KI) can also be used .

Industrial Production Methods

Industrial production methods for this compound often involve the use of catalytic oxidation by air oxygen using the CuBr/1,10-phenanthroline system. This method is efficient and yields the desired product in moderate to high yields .

Chemical Reactions Analysis

Types of Reactions

7-Bromo-3-(difluoromethyl)-8-methyl-[1,2,4]triazolo[4,3-A]pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizers: NaOCl, Pb(OAc)4, MnO2, PIFA, I2/KI.

    Reducing Agents: LiAlH4.

    Halogenating Agents: NBS.

Major Products

The major products formed from these reactions include various substituted triazolopyridines, which can be further functionalized for specific applications .

Scientific Research Applications

7-Bromo-3-(difluoromethyl)-8-methyl-[1,2,4]triazolo[4,3-A]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Bromo-3-(difluoromethyl)-8-methyl-[1,2,4]triazolo[4,3-A]pyridine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit Janus kinases, which play a crucial role in the signaling pathways of various cytokines and growth factors . This inhibition can lead to the modulation of immune responses and inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Bromo-3-(difluoromethyl)-8-methyl-[1,2,4]triazolo[4,3-A]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine and difluoromethyl groups enhances its reactivity and potential for functionalization, making it a valuable compound in various research fields .

Properties

Molecular Formula

C8H6BrF2N3

Molecular Weight

262.05 g/mol

IUPAC Name

7-bromo-3-(difluoromethyl)-8-methyl-[1,2,4]triazolo[4,3-a]pyridine

InChI

InChI=1S/C8H6BrF2N3/c1-4-5(9)2-3-14-7(4)12-13-8(14)6(10)11/h2-3,6H,1H3

InChI Key

AKHZKNPAEJXMPB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CN2C1=NN=C2C(F)F)Br

Origin of Product

United States

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